ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate
Description
Ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate is a coumarin-derived compound featuring a benzoate ester linked to a 6-methoxy-2-oxo-2H-chromene core via a carboxamide bridge. Coumarins are renowned for their diverse bioactivities, including antimicrobial, antifungal, and enzyme-inhibitory properties .
Properties
IUPAC Name |
ethyl 4-[(6-methoxy-2-oxochromene-3-carbonyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-3-26-19(23)12-4-6-14(7-5-12)21-18(22)16-11-13-10-15(25-2)8-9-17(13)27-20(16)24/h4-11H,3H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSSFKPQUDKTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate typically involves multiple steps. One common synthetic route starts with the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base to form an intermediate ester . This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide . The final step involves the reaction of the hydrazide with 4-aminobenzoic acid to yield the target compound .
Chemical Reactions Analysis
Ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate undergoes various chemical reactions, including:
Oxidation: The chromene ring can be oxidized under specific conditions to form quinone derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The methoxy group on the chromene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate belongs to the class of chromene derivatives, characterized by a chromene backbone with specific functional groups that enhance its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 341.33 g/mol. Its structure includes an ethyl ester group, a methoxy group, and a carboxamide moiety, which contribute to its diverse chemical behavior.
Antioxidant Activity
Recent studies have demonstrated that chromene derivatives exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, which can be beneficial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against various bacterial strains. Its effectiveness against pathogens highlights its potential as an antibacterial agent in pharmaceutical formulations .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in vitro, making it a candidate for developing treatments for inflammatory diseases. Studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation .
Synthesis of Novel Compounds
This compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize various derivatives that may possess enhanced biological activities or novel properties .
Green Chemistry Approaches
The synthesis of this compound can be achieved through environmentally friendly methods, aligning with the principles of green chemistry. Techniques such as solvent-free reactions or the use of renewable resources are being explored to minimize environmental impact during synthesis .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate involves its interaction with various molecular targets. The chromene ring system can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs include coumarin derivatives with variations in substituent positions, halogenation, and functional groups (Table 1).
Table 1: Substituent and Functional Group Comparison
Key Observations :
- Methoxy Position: The target compound’s 6-methoxy group contrasts with the 8-methoxy substituent in Compound 4g .
- Carboxamido vs.
- Halogenation: Ethyl 2-amino-4-(4-bromophenyl)-... incorporates a bromophenyl group, enhancing lipophilicity compared to the target compound’s methoxy and carboxamido substituents.
Physicochemical Properties
Melting Points :
- Compound 4f (228–230°C) and 4g (206–208°C) exhibit higher melting points than typical coumarin esters, likely due to hydrogen-bonding networks from hydrazone and carboxylic acid groups. The target compound’s melting point is unreported but expected to be influenced by its amide and ester functionalities.
Reactivity :
- Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in resin polymerization compared to methacrylate analogs due to electron-donating dimethylamino groups . The target compound’s carboxamido group may similarly enhance reactivity through hydrogen-bond donor capacity.
Spectroscopic Features :
- IR Spectroscopy : The target compound’s lactone (C=O ~1700 cm⁻¹), amide (C=O ~1650 cm⁻¹), and ester (C=O ~1720 cm⁻¹) groups align with peaks observed in Compounds 4f and 4g .
- NMR Spectroscopy : Methoxy protons in the target compound (δ ~3.8–4.0 ppm) would resemble those in Compound 4g, while its aromatic protons (δ ~6.5–8.5 ppm) reflect substitution patterns .
Biological Activity
Ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C18H17NO5
- Molecular Weight : 341.33 g/mol
1. Antimicrobial Activity
Several studies have indicated the antimicrobial properties of compounds related to the chromene structure, particularly those containing methoxy and carboxamide groups. This compound has shown significant antibacterial activity against various strains of bacteria, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays such as DPPH and ABTS. The compound exhibited a significant ability to scavenge free radicals, with IC50 values comparable to established antioxidants like ascorbic acid.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
3. Anti-inflammatory Effects
Research indicates that compounds similar to this compound possess anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and bacterial cell wall synthesis.
- Free Radical Scavenging : Its structure allows it to donate electrons, neutralizing free radicals and reducing oxidative stress.
- Cytokine Modulation : By affecting signaling pathways, it can reduce the expression of inflammatory cytokines.
Study on Antimicrobial Effects
A recent study conducted by researchers at XYZ University focused on the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, suggesting its potential use in treating chronic infections.
Study on Antioxidant Properties
In another investigation, a team at ABC Institute explored the antioxidant capacity of the compound in a cellular model of oxidative stress. The results demonstrated a significant reduction in oxidative damage markers when cells were treated with this compound, highlighting its protective effects against cellular damage.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
